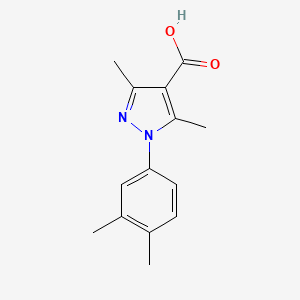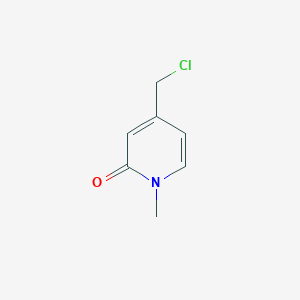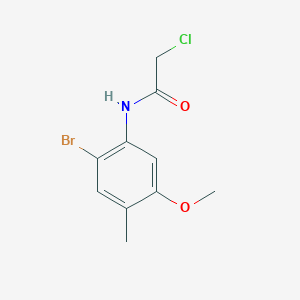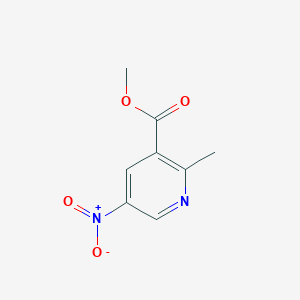
6-クロロ-N4-(2-フルオロフェニル)ピリミジン-2,4-ジアミン
概要
説明
6-chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine is a heterocyclic aromatic compound with the molecular formula C10H8ClFN4. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological applications and its role as a building block in organic synthesis .
科学的研究の応用
6-chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine has several scientific research applications:
作用機序
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is suggested that the compound may interfere with cell cycle progression and induce cellular apoptosis .
Result of Action
It is suggested that the compound may suppress cell proliferation by blocking cell cycle progression and inducing cellular apoptosis .
生化学分析
Biochemical Properties
6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions result in the suppression of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby exhibiting anti-inflammatory properties . Additionally, 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine has shown potential in modulating the activity of kinases, which are crucial for cell signaling and regulation .
Cellular Effects
The effects of 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, it has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by interfering with the Toll-like receptor 4 (TLR4) signaling pathway . This inhibition leads to a reduction in inflammation and immune response. Furthermore, 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of kinase activity, which plays a pivotal role in cell signaling and regulation . By binding to the active site of kinases, 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine remains stable under controlled conditions for extended periods, allowing for sustained biological activity . Its degradation products may exhibit different biological activities, which can influence the overall outcome of long-term studies . In vitro and in vivo studies have demonstrated that prolonged exposure to 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired therapeutic outcome . These findings highlight the importance of dose optimization in preclinical studies to ensure the safety and efficacy of 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine .
Metabolic Pathways
6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and levels of specific metabolites . The metabolic pathways of 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine are crucial for understanding its pharmacokinetics and pharmacodynamics, as they determine the compound’s bioavailability and duration of action .
Transport and Distribution
The transport and distribution of 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a vital role in its cellular uptake and efflux . Once inside the cell, 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also determined by its affinity for specific binding sites, which can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine is critical for its activity and function. The compound is known to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biological effects . Targeting signals and post-translational modifications play a crucial role in directing 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine to these compartments . For instance, nuclear localization signals (NLS) facilitate the transport of the compound into the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Similarly, mitochondrial targeting signals (MTS) direct the compound to mitochondria, where it can influence mitochondrial function and energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 2-fluoroaniline. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and reproducibility .
化学反応の分析
Types of Reactions
6-chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6-position .
類似化合物との比較
Similar Compounds
6-chloro-N4-(4-fluorophenyl)pyrimidine-2,4-diamine: Similar structure but with a different substitution pattern.
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Another pyrimidine derivative with different substituents.
Uniqueness
6-chloro-N4-(2-fluorophenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .
特性
IUPAC Name |
6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4/c11-8-5-9(16-10(13)15-8)14-7-4-2-1-3-6(7)12/h1-5H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIIQPLTAYAARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=NC(=N2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)

![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid](/img/structure/B1416530.png)





![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)
